Isophthalic acid

Overview

Description

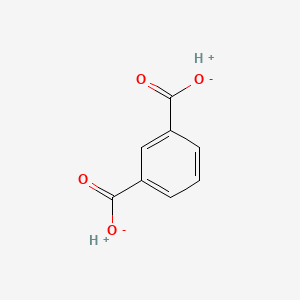

Isophthalic acid (IPA, CAS 121-91-5), chemically known as 1,3-benzenedicarboxylic acid, is an aromatic dicarboxylic acid with two carboxyl (-COOH) groups attached to the benzene ring in the meta configuration (positions 1 and 3) . It is industrially synthesized via the oxidation of m-xylene, a process analogous to the production of terephthalic acid (TPA), its para-isomer .

Preparation Methods

Isophthalic acid is industrially produced on a large scale by the oxidation of meta-xylene using oxygen in the presence of a cobalt-manganese-bromide catalyst . The reaction can be represented as follows: [ \text{m-CH}_3\text{C}_6\text{H}_4\text{CH}_3 + 2 \text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{H})_2 + 2 \text{H}_2\text{O} ]

In the laboratory, this compound can also be synthesized by oxidizing meta-xylene with chromic acid or by fusing potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate .

Chemical Reactions Analysis

Isophthalic acid undergoes several types of chemical reactions typical of carboxylic acids:

Acid-Base Reactions: It reacts with bases to form water-soluble salts called isophthalates.

Esterification: It can react with alcohols to form esters, which are commonly used in the synthesis of plasticizers and fragrance compounds.

Amide Formation: It can react with primary amines to form amides.

Oxidation: Under certain conditions, this compound can undergo oxidation to produce carbon dioxide and water.

Electrophilic Aromatic Substitution: Due to the presence of the aromatic ring, this compound can undergo functionalization through electrophilic aromatic substitution reactions.

Scientific Research Applications

Isophthalic acid is an aromatic dicarboxylic acid with a wide array of applications, primarily in the production of polymers and resins . It is one of three isomers of benzenedicarboxylic acid, the others being phthalic acid and terephthalic acid . this compound is produced on a large scale through the oxidation of meta-xylene, utilizing oxygen and a cobalt-manganese catalyst .

Industrial Applications

Polyester Resins: this compound is a key component in the production of various polyester resins, including unsaturated polyester resins (UPR) . These resins are used in fiberglass-reinforced plastics, coatings, and other applications . The incorporation of this compound into polyethylene terephthalate (PET) copolymers reduces crystallinity, enhancing clarity and productivity in bottle manufacturing .

Alkyd Resins and Coatings: It is also utilized in high-quality alkyd resins for industrial coatings . These resins offer excellent durability, chemical resistance, and adhesion properties, making them suitable for automotive, appliance, and industrial equipment finishes .

Specialty Applications: Beyond resins and coatings, this compound finds use in special fibers, hot melt adhesives, printing inks, and as a modifier for polyester fiber dyeing . It can also function as a resin plasticizer . Furthermore, compressed-molded resins made from this compound are employed in manufacturing automotive parts, industrial parts, microwave ovens, and electrical components .

Scientific Research Applications

Protein Kinase C (PKC) Ligands: Derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been identified as potential ligands for the C1 domain of protein kinase C (PKC) . PKC is a crucial molecular target for cancer and other diseases . These this compound derivatives can displace radiolabeled phorbol ester from PKC alpha and delta, with values ranging from 200 to 900 nM . They can also modify PKC activation in living cells, either by inducing PKC-dependent ERK phosphorylation or by inhibiting phorbol-induced ERK phosphorylation .

Fluorescent Properties: this compound can be incorporated into octacalcium phosphate (OCP) to create a material with unique fluorescent properties . When incorporated into OCP, this compound emits ultraviolet light . The fluorescence behavior of OCP with incorporated isophthalate ions depends on the chemical structures and electronic states of the aromatic ring responsible for the emission .

Separation Techniques: this compound is used in methods for separating mixtures of this compound and terephthalic acid, which are commonly produced by the oxidation of meta- and para-xylenes . The separation of these acids is challenging due to their similar physical properties and high melting points, making conventional methods like fractional distillation impractical .

Removal of Phthalic Acid and this compound

Sorbent Dose: The increase of the sorbent dose enhances the removal of both OPA and IPA .

| Investigated parameter | Phthalic acid / this compound concentration (mg/L) | Amount of sorbent (g) | Volume of solution (mL) | pH of solution | Temperature (°C) |

|---|---|---|---|---|---|

| Sorbent dose | 50.0 | from 0.01 to 0.04 | 25.0 | 4 (OPA) 10 (IPA) | 25 |

| Initial solution pH | 50.0 | 0.02 | 25.0 | from 1 to 5 | 25 |

| Equilibrium study | from 100 to 800 | 0.02 | 25.0 | 4 (OPA) 10 (IPA) | 25 |

| Temperature effect | 50.0 | 0.02 | 25.0 | 4 (OPA) 10 (IPA) | 30, 40 and 50 |

| Kinetic study | 50.0 | 0.80 | 1000.0 | 4 (OPA) 10 (IPA) | 25 |

Mechanism of Action

The mechanism by which isophthalic acid exerts its effects is primarily through its chemical interactions as a dicarboxylic acid. The carboxyl groups can participate in various chemical reactions, such as forming esters and amides, which are crucial in polymer and resin production . The aromatic ring allows for electrophilic aromatic substitution, enabling further functionalization . These chemical properties make this compound a versatile compound in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Terephthalic Acid (TPA) and Phthalic Acid (PA)

| Property | Isophthalic Acid (IPA) | Terephthalic Acid (TPA) | Phthalic Acid (PA) |

|---|---|---|---|

| Carboxyl Positions | 1,3 (meta) | 1,4 (para) | 1,2 (ortho) |

| Melting Point (°C) | 345–348 | >300 (sublimes) | 207–210 |

| Polymer Flexibility | High (due to meta geometry) | Low (rigid para structure) | Moderate (steric hindrance) |

| Key Applications | UPRs, corrosion-resistant coatings | PET bottles, textiles | Plasticizers, dyes |

Functional Differences :

- Thermal Stability : IPA-based polymers exhibit superior thermal stability compared to PA but lower than TPA derivatives due to differences in molecular packing .

- Biological Activity : IPA derivatives demonstrate higher cytotoxicity against cancer cell lines (e.g., IC₅₀ = 3.42–8.84 µM for compound 5) compared to TPA analogues, attributed to enhanced binding with kinase targets like EGFR and HER2 .

Performance in Supramolecular Chemistry

- Cocrystal Formation : IPA forms stable heterosynthons with selenadiazoles (e.g., [COOH]···[Se−N] interactions), enabling zigzag tape structures absent in TPA or PA cocrystals .

- Metal-Organic Frameworks (MOFs) : IPA-based ligands (e.g., PEIPH2) yield MOFs with unique flexibility and sorption properties, outperforming TPA in applications requiring semi-rigid frameworks .

Market and Industrial Relevance

| Parameter | IPA Market (2021–2027) | TPA Market (2021–2027) |

|---|---|---|

| CAGR | ~4.5% (estimated) | ~5.2% (PET-driven demand) |

| Key Segments | Coatings (35%), UPRs (30%) | Packaging (45%), textiles (30%) |

| Purity Demand | High-purity IPA-99 (>99%) | Ultra-pure TPA (>99.9%) |

IPA’s niche lies in specialty applications like high-durability coatings, whereas TPA dominates bulk polymer production .

Research Findings and Emerging Trends

Environmental and Industrial Challenges

- PET Hydrolysis Byproduct : IPA (yield: 21±3%) forms during PET recycling, complicating TPA purification. This necessitates advanced separation techniques like hydrogenation or recrystallization .

- Thermal Behavior: IPA-based liquid crystals exhibit lower mesophase stability than resorcinol derivatives, limiting their use in high-temperature applications .

Biological Activity

Isophthalic acid (IPA), a di-carboxylic aromatic compound, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and environmental science. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound and its derivatives, supported by empirical data and case studies.

This compound is characterized by the chemical formula and a molecular weight of 166.13 g/mol. It is primarily synthesized through the oxidation of m-xylene in the presence of catalysts such as cobalt and manganese acetates . The purity of this compound is crucial for its biological applications, with high-purity variants showing improved efficacy in binding to biological targets .

This compound and its derivatives have been identified as potential ligands for protein kinase C (PKC), an enzyme involved in various signaling pathways associated with cancer and other diseases. Research indicates that certain derivatives can effectively displace radiolabeled phorbol esters from PKC, demonstrating their ability to modulate PKC activity in living cells . The structure-activity relationship (SAR) studies reveal that specific functional groups are essential for binding affinity to the C1 domain of PKC.

Toxicity and Safety Profile

The toxicity profile of this compound shows lower toxicity compared to its isomers, such as ortho- and terephthalic acids. Studies indicate that IPA exhibits negligible skin irritation potential and mild irritancy to the eyes . Repeated dose studies in rats identified a no-observed-adverse-effect level (NOAEL) of 250 mg/kg-day for kidney effects, suggesting a relatively safe profile when administered within certain limits .

Case Study 1: Binding Affinity to PKC

A study conducted on various isophthalate derivatives demonstrated their binding affinity to PKC. The most promising compounds showed K(i) values ranging from 200 to 900 nM, indicating significant potential for drug development targeting PKC-related pathways .

Case Study 2: Environmental Impact

Research on the removal efficiency of phthalic acids, including this compound, using anion exchange resins highlighted IPA's role in environmental remediation. The study found that IPA can be effectively removed from aqueous solutions under varying pH levels and temperatures, showcasing its relevance in pollution control .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity profiles of this compound:

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 166.13 g/mol |

| K(i) Values (PKC Binding) | 200 - 900 nM |

| NOAEL (Kidney Effects) | 250 mg/kg-day |

| Skin Irritation Potential | Negligible |

| Eye Irritation Potential | Mild |

Properties

IUPAC Name |

benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVIHTHCMHWDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array | |

| Record name | ISOPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-13-6, 10027-33-5 (di-hydrochloride salt) | |

| Record name | 1,3-Benzenedicarboxylic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021485 | |

| Record name | 1,3-Benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isophthalic acid is a white solid with a slight unpleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless solid; [Hawley] Sublimes without decomposition; [Merck Index] Melting point = 347 deg C; [HSDB] Faintly beige powder; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |

| Record name | ISOPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes, Boiling point = 753.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.) | |

| Record name | ISOPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 8000 parts cold water, 460 parts boiling water; freely soluble in alcohol; practically insoluble in petroleum ether, In methanol: 4.0 g/100 g at 25 °C; in propanol: 1.7 g/100 g at 25 °C, 2.7 g/100 g at 50 °C; in glacial acetic acid: 0.23 g/100 g at 25 °C, Insoluble in benzene, ligroin and ether, Water solubility: 120 mg/L at 25 °C, 350 mg/L at 50 °C, 3200 mg/L at 100 °C, In water, 5400 mg/L at 14 °C (pH adjusted water for complete dissociation), Solubility in water: none in cold water, poor in boiling water | |

| Record name | ISOPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.53 at 4 °C, Density = 9.0710 kmol/cu m at 20 °C, Relative density (water = 1): 1.54 | |

| Record name | ISOPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000002 [mmHg], VP: 0.009 Pa (0.0675 mm Hg) at 100 °C | |

| Record name | Isophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities in isophthalic acid, other than isomeric ones, include reaction intermediates, eg, 3-formalbenzoic acid and m-toluic acid; by-products, eg, benzoic acid; and residual metals | |

| Record name | ISOPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Colorless crystals, Needles from water or alcohol | |

CAS No. |

121-91-5 | |

| Record name | ISOPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35216H9FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

653 °F (USCG, 1999), 347 °C, Triple point temperature and pressure = 619.15 K (estimated to be equal to the melting point), 2.8020X10+3 Pa, Melting point = 619.15 K (determined in sealed tube), 345-348 °C | |

| Record name | ISOPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.